

## A Head-to-Head Comparison of Novel Menin Inhibitors: Balomenib and Ziftomenib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Balomenib |           |
| Cat. No.:            | B15569023 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Balomenib** and Ziftomenib, two next-generation menin inhibitors in development for the treatment of acute myeloid leukemia (AML). This analysis is based on currently available preclinical and clinical data.

Both **Balomenib** and Ziftomenib are potent, orally bioavailable small molecules that target the critical interaction between menin and the histone methyltransferase KMT2A (also known as MLL).[1][2] This interaction is a key driver of leukemogenesis in specific subtypes of AML, particularly those with KMT2A rearrangements or NPM1 mutations.[1] By disrupting this protein-protein interaction, these inhibitors aim to reverse the aberrant gene expression program that drives cancer cell proliferation and survival, ultimately leading to differentiation and apoptosis of leukemic cells.[1][3]

While both drugs share a common mechanism of action, their clinical development stages and reported data reveal distinct profiles. Ziftomenib has a more mature clinical profile with extensive data from the KOMET-001 trial, which has led to its recent FDA approval.[4]

Balomenib is in the earlier stages of clinical investigation, with a focus on its differentiated preclinical profile.[2]

#### **Quantitative Data Summary**

The following tables summarize the available quantitative data for **Balomenib** and Ziftomenib, allowing for a direct comparison of their preclinical potency and clinical efficacy in relevant patient populations.



**Preclinical Activity** 

| Parameter                           | Balomenib             | Ziftomenib                                      |
|-------------------------------------|-----------------------|-------------------------------------------------|
| Target                              | Menin-MLL Interaction | Menin-KMT2A Interaction                         |
| IC50 (Menin-MLL4-43<br>Interaction) | < 0.075 μM[5]         | Not explicitly reported in the provided results |
| Cell Line Activity (CC50)           | MV4-11: < 0.1 μM[5]   | Not explicitly reported in the provided results |
| MOLM-13: 0.1 - 0.5 μM[5]            |                       |                                                 |
| HEK293: < 2 μM[5]                   | _                     |                                                 |

# Clinical Efficacy (Relapsed/Refractory NPM1-mutant AML)

| Parameter                                         | Ziftomenib (KOMET-001<br>Phase 1b/2) | Balomenib              |
|---------------------------------------------------|--------------------------------------|------------------------|
| Overall Response Rate (ORR)                       | 33% - 42%[1][6]                      | Data not yet available |
| Complete Remission (CR)                           | 17.0% - 23%[4][6][7]                 | Data not yet available |
| CR + CR with partial hematological recovery (CRh) | 21.4% - 25%[4][8]                    | Data not yet available |
| Median Overall Survival (OS) in Responders        | 16.4 months[9]                       | Data not yet available |
| Median Duration of CR/CRh                         | 3.7 - 5 months[4][10]                | Data not yet available |

### **Mechanism of Action and Signaling Pathway**

**Balomenib** and Ziftomenib act by disrupting the menin-KMT2A protein-protein interaction. In leukemias with KMT2A rearrangements or NPM1 mutations, the menin-KMT2A complex is crucial for the upregulation of leukemogenic genes like HOXA9 and MEIS1.[1][11] By inhibiting this interaction, both drugs lead to the downregulation of these target genes, which in turn releases the block on myeloid differentiation and induces apoptosis in the leukemic cells.[12]



# Cell Nucleus Balomenib / Ziftomenib Inhibits Interaction Menin Binds KMT2A (MLL) DNA Inhibits **Promotes** HOXA9 / MEIS1 Genes Upregulation leads to Leukemogenesis (Proliferation, Survival) Differentiation & **Apoptosis**

#### Mechanism of Action of Menin Inhibitors in AML

Click to download full resolution via product page

Mechanism of Action of Menin Inhibitors in AML.



# Experimental Protocols In Vitro Cell Viability Assay (Example Protocol)

To determine the half-maximal growth inhibitory concentration (CC50) of **Balomenib** and Ziftomenib, a cell viability assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay is typically employed.

- Cell Culture: AML cell lines (e.g., MV4-11, MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Drug Preparation: The menin inhibitors are dissolved in a suitable solvent like DMSO to create a stock solution, which is then serially diluted to a range of concentrations.
- Treatment: Cells are seeded in 96-well plates and treated with the serially diluted compounds or vehicle control (DMSO) for a specified period (e.g., 72 hours).
- Viability Assessment:
  - MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
  - CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells. The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.
- Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. The CC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.





Click to download full resolution via product page

In Vitro Cell Viability Assay Workflow.



### **Safety and Tolerability**

Ziftomenib: In the KOMET-001 trial, Ziftomenib was generally well-tolerated.[6][13] The most common treatment-emergent adverse events of grade 3 or higher included anemia, febrile neutropenia, pneumonia, and thrombocytopenia.[8] A notable on-target effect is differentiation syndrome, which was observed in a subset of patients but was generally manageable.[6][14] Importantly, clinically significant QTc prolongation was not observed.[6][14]

**Balomenib**: Preclinical data for **Balomenib** suggests a favorable safety profile.[2][15] It has been reported to lack QTc prolongation and does not appear to be a substrate or inducer of cytochrome P450 3A4 metabolism, which could minimize drug-drug interactions.[2][16]

#### **Resistance Mechanisms**

A potential challenge for menin inhibitors is the development of resistance, which can occur through mutations in the MEN1 gene that interfere with drug binding.[17][18] Preclinical data suggests that **Balomenib** may have reduced susceptibility to some of these "hot spot" menin mutations that have been observed with other inhibitors in the class.[2][16][19] For Ziftomenib, resistance mutations in MEN1 have been identified in a small percentage of patients in the KOMET-001 trial, though it appears to be a less frequent mechanism of resistance compared to other menin inhibitors.[20][21]

#### Conclusion

Ziftomenib has emerged as a promising new therapeutic agent for relapsed/refractory NPM1-mutant AML, with a well-documented efficacy and safety profile from its pivotal clinical trial. **Balomenib**, while earlier in its clinical development, presents a potentially best-in-class profile based on its preclinical data, which suggests a favorable safety profile and potentially lower susceptibility to certain resistance mutations.

The direct comparison of these two agents will become clearer as more clinical data for **Balomenib** becomes available. For now, the distinct stages of their development and the nuances in their preclinical and emerging clinical profiles provide a compelling rationale for the continued investigation of both molecules in the treatment of AML and potentially other malignancies. The ongoing and future clinical trials for both **Balomenib** and Ziftomenib,



including combination studies, will be critical in defining their ultimate roles in the therapeutic landscape.[22][23]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EILEAN THERAPEUTICS APPROVED TO INITIATE FIRST PATIENT TRIAL WITH BALAMENIB (ZE63-0302), A SELECTIVE BEST-IN-CLASS MENIN INHIBITOR [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Final Landmark Clinical Trial Data Demonstrates Deep, Durable Responses to Menin Inhibition in Acute Leukemia Patients - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 8. Ziftomenib in relapsed or refractory acute myeloid leukaemia (KOMET-001): a multicentre, open-label, multi-cohort, phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. onclive.com [onclive.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Findings from the KOMET-001 study of ziftomenib in patients with NPM1-mutated AML |
   VJHemOnc [vjhemonc.com]



- 15. Eilean Therapeutics Launches First Patient Trial for Menin Inhibitor Balamenib [synapse.patsnap.com]
- 16. EXPERT SYSTEMS CELEBRATES A MILESTONE WITH EILEAN THERAPEUTICS: INITIATION OF FIRST-IN-PATIENT TRIAL OF BALAMENIB, A SELECTIVE BEST-IN-CLASS MENIN INHIBITOR — Expert Systems [expertsystems.inc]
- 17. ashpublications.org [ashpublications.org]
- 18. MEN1 mutations mediate clinical resistance to menin inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. kuraoncology.com [kuraoncology.com]
- 21. kuraoncology.com [kuraoncology.com]
- 22. Facebook [cancer.gov]
- 23. Menin inhibitors from monotherapies to combination therapies: clinical trial updates from 2024 ASH annual meeting PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Novel Menin Inhibitors: Balomenib and Ziftomenib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569023#head-to-head-study-of-balomenib-and-ziftomenib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com